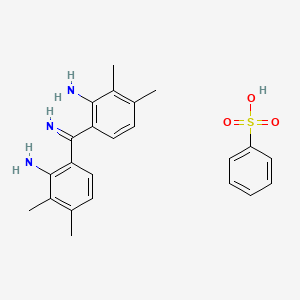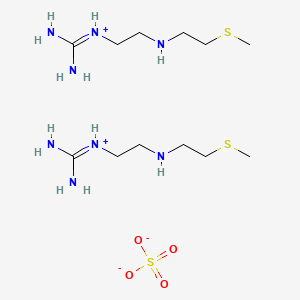
2-(2-Methylthioethylamino)ethylguanidine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylthioethylamino)ethylguanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes.
准备方法
The synthesis of 2-(2-Methylthioethylamino)ethylguanidine sulfate can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are mild, and the yields can be as high as 81% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
化学反应分析
2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
2-(2-Methylthioethylamino)ethylguanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in the study of biochemical processes involving guanidines.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .
相似化合物的比较
2-(2-Methylthioethylamino)ethylguanidine sulfate can be compared with other guanidine derivatives such as guanethidine and N-ethylguanidine sulfate. While guanethidine is primarily used as an antihypertensive agent, this compound has broader applications in medicinal chemistry and organic synthesis . The unique structural features of this compound, such as the presence of the methylthioethylamino group, contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
17719-22-1 |
|---|---|
分子式 |
C12H34N8O4S3 |
分子量 |
450.7 g/mol |
IUPAC 名称 |
diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |
InChI 键 |
WICKHHQUSVFUHU-UHFFFAOYSA-N |
规范 SMILES |
CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


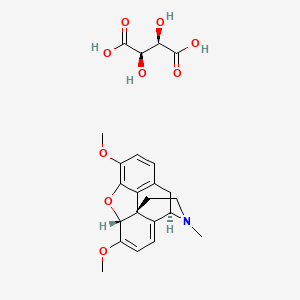
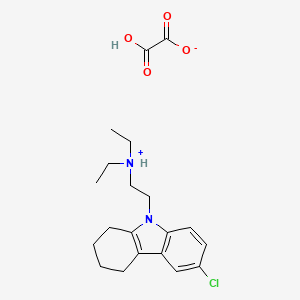
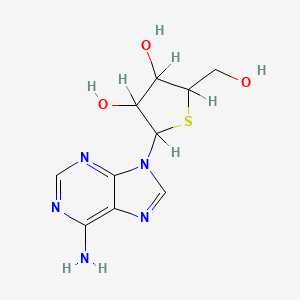
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
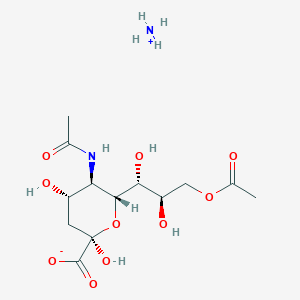
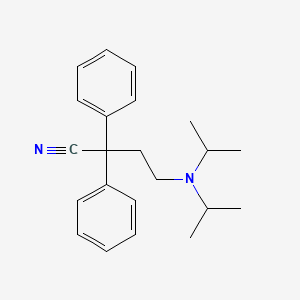
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
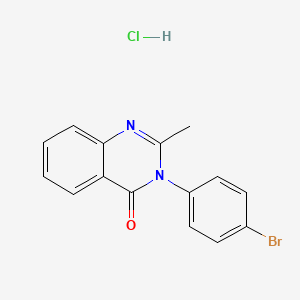
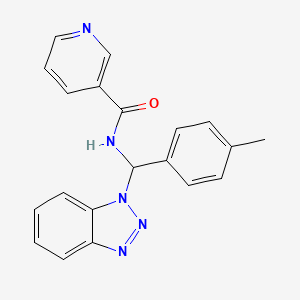

![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)
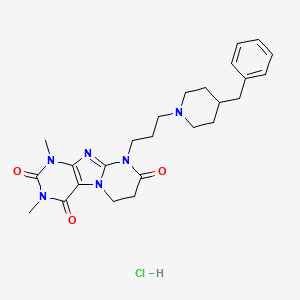
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
